H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

Description

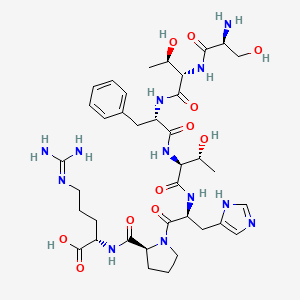

The compound H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is a peptide consisting of the amino acids serine, threonine, phenylalanine, threonine, histidine, proline, and arginine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.

Properties

CAS No. |

683750-69-8 |

|---|---|

Molecular Formula |

C37H56N12O11 |

Molecular Weight |

844.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |

InChI Key |

HXLSRERRXQGKIE-GOUQEUAPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Biochemical Applications

1. Peptide Synthesis and Modification

- H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is commonly used as a model peptide in studies of peptide synthesis. Its sequence allows for the investigation of structure-activity relationships (SAR), aiding in the development of new peptide analogs with enhanced properties .

2. Protein-Protein Interactions

- The peptide plays a significant role in studying protein-protein interactions, particularly in signaling pathways where it may act as a ligand for specific receptors. This aspect is crucial for understanding cellular mechanisms and developing targeted therapies .

Pharmaceutical Research

1. Drug Development

- Research indicates that this compound can be utilized in drug development, particularly in creating selective ligands for receptors involved in metabolic disorders. Its structure facilitates modifications that can enhance binding affinity and specificity .

2. Therapeutic Applications

- The compound has been investigated for its potential therapeutic applications, including its role in modulating immune responses and its effectiveness as a biomarker for certain diseases. Studies have shown that modifications to the peptide can lead to improved therapeutic profiles .

Case Studies

Mechanism of Action

The mechanism of action of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit various signaling pathways, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH: is similar to other peptides with sequences containing serine, threonine, phenylalanine, histidine, proline, and arginine.

Semaglutide: A glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.

Exenatide: Another glucagon-like peptide-1 receptor agonist used for diabetes management.

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interactions with molecular targets, making it distinct from other peptides.

Biological Activity

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH, a peptide composed of seven amino acids, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The peptide sequence this compound includes:

- Serine (Ser) : Involved in various enzymatic reactions and protein interactions.

- Threonine (Thr) : Plays a role in protein phosphorylation.

- Phenylalanine (Phe) : Contributes to protein structure and function.

- Histidine (His) : Important for enzyme active sites and buffering.

- Proline (Pro) : Impacts protein folding and stability.

- Arginine (Arg) : Known for its role in nitric oxide synthesis and immune response.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The peptide may act as an inhibitor for various enzymes, including angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Studies have shown that peptides with similar structures exhibit significant ACE inhibitory activity, suggesting potential antihypertensive effects .

- Antimicrobial Properties : Research indicates that peptides derived from similar sequences can exhibit antimicrobial activity against a range of pathogens, including bacteria and viruses. This property is particularly important in developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that peptides like this compound may influence neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases .

- Immunomodulation : The presence of arginine in the sequence is associated with enhanced immune responses. This peptide may modulate immune cell activity, influencing inflammation and immune system regulation .

Case Studies

- Antihypertensive Activity :

- Antimicrobial Efficacy :

- Neuroprotective Potential :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH with high purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is standard for oligopeptides like this compound. Post-synthesis purification via reversed-phase HPLC is critical to isolate the target peptide from truncated sequences or impurities. Characterization should include mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation .

- Data Quality Control : Use LC-MS to monitor synthesis efficiency and purity thresholds (>95%). Compare retention times with standards to confirm identity .

Q. How can researchers validate the secondary structure of this compound in solution?

- Approach : Circular dichroism (CD) spectroscopy is ideal for detecting α-helical or β-sheet conformations. For higher resolution, nuclear Overhauser effect spectroscopy (NOESY) in NMR can identify specific hydrogen bonding and side-chain interactions .

- Contradiction Management : If CD and NMR data conflict, assess solvent conditions (e.g., pH, temperature) or consider aggregation artifacts. Repeat experiments under varied buffer systems .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this peptide?

- Design : Use cell-based assays (e.g., receptor-binding studies or enzyme inhibition) relevant to the peptide’s hypothesized function. For example, if targeting a kinase, employ fluorescence-based kinase activity assays. Include positive/negative controls and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

- Hypothesis Testing : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using radiolabeled peptides in animal models. If in vitro activity does not translate, consider metabolic instability or poor membrane permeability. Modify the peptide backbone (e.g., D-amino acid substitution) and retest .

- Data Interpretation : Apply multivariate statistical analysis to correlate structural modifications with functional outcomes. Use tools like principal component analysis (PCA) to identify critical variables .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of this peptide?

- Framework : Adopt the PICO framework:

- P opulation: Target protein/receptor

- I ntervention: Peptide analogues with sequence variations

- C omparison: Wild-type peptide activity

- O utcome: Binding affinity or enzymatic inhibition .

Q. How to address low reproducibility in peptide stability studies under physiological conditions?

- Method Refinement : Standardize buffer composition (e.g., mimic blood plasma pH and ionic strength) and use protease inhibitors to prevent degradation. Employ LC-MS/MS for quantitative degradation product analysis .

- Statistical Rigor : Use a power analysis to determine sample size adequacy. Report confidence intervals for stability half-lives to highlight variability .

Methodological Resources

- Data Collection : Follow guidelines for instrument calibration and metadata documentation (e.g., HPLC gradient profiles, NMR acquisition parameters) to ensure cross-lab reproducibility .

- Question Formulation : Leverage frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- PAA-Driven Research : Use Google’s "People Also Ask" to identify understudied aspects of peptide research, such as "How does proline residue conformation affect bioactivity?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.